

# SASS6 isoforms and their functional differences

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An In-depth Technical Guide to SASS6 Isoforms and Their Functional Differences

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Spindle assembly abnormal protein 6 (SASS6) is a cornerstone of cell biology, acting as the architect of the centriole by establishing its fundamental 9-fold symmetry. This highly conserved protein is indispensable for the formation of the cartwheel structure, the scaffold upon which new centrioles are built. Consequently, SASS6 is crucial for the biogenesis of both centrosomes and cilia. Dysregulation of SASS6 function is implicated in a range of human pathologies, including autosomal recessive primary microcephaly and various cancers, making it a subject of intense research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of SASS6, detailing its molecular structure, known isoforms, and functional roles. We present quantitative data from key studies in structured tables, outline detailed experimental protocols for its investigation, and visualize its complex regulatory and signaling pathways using Graphviz diagrams. A significant focus is placed on the existence of SASS6 isoforms and the current knowledge gap regarding their potentially distinct functions, highlighting a critical area for future research.

## SASS6 Protein: Structure and Known Isoforms

The function of SASS6 is intrinsically linked to its protein structure, which facilitates its central role in cartwheel assembly. In humans, the SASS6 gene is known to produce at least two distinct protein isoforms through alternative splicing.

## Domain Architecture of Canonical SASS6 (Isoform 1)

The canonical and most studied form of SASS6 is a multi-domain protein comprising:

- **N-Terminal Head Domain:** This globular domain contains the conserved PISA (Present in SAS-6) motif and is crucial for the head-to-head oligomerization of SASS6 homodimers. This self-assembly process is thought to form the central "hub" of the cartwheel.[1]
- **Central Coiled-Coil Domain:** This extensive region mediates the homodimerization of SASS6 monomers, forming a stable, parallel coiled-coil structure. These dimers represent the fundamental building blocks of the cartwheel, with the coiled-coil domains radiating outwards to form the "spokes".[2][3][4]
- **C-Terminal Disordered Region:** This region is less conserved and predicted to be intrinsically disordered. It has been implicated in microtubule binding and nucleation.[5][6]

## Known Human SASS6 Isoforms

The National Center for Biotechnology Information (NCBI) RefSeq database annotates two primary transcript variants for human SASS6, which translate into two distinct protein isoforms[5]:

- **Isoform 1 (NP\_919268.1):** This is the longer, canonical isoform (657 amino acids) that is widely studied and considered the reference sequence. It is encoded by transcript variant 1 (NM\_194292.3).
- **Isoform 2 (NP\_001291758.1):** This isoform is shorter due to the lack of a 5' exon in its corresponding transcript variant (NM\_001304829.2). This results in the use of a downstream translation initiation codon (AUG), producing a protein with a truncated N-terminus compared to isoform 1.[5]

Crucially, there is a significant gap in the current scientific literature regarding the functional differences between these two isoforms. The vast majority of functional studies have been conducted using knockout models that eliminate all isoforms or overexpression systems that utilize the canonical isoform 1. Therefore, the specific roles, expression patterns, and regulatory mechanisms of isoform 2 remain to be elucidated.

## Functional Roles and Quantitative Analysis

SASS6's primary role is to initiate and scaffold the formation of the centriolar cartwheel. Its tightly regulated expression and localization are essential for ensuring that each mother centriole templates the formation of exactly one daughter procentriole per cell cycle.[7]

## Quantitative Data from SASS6 Depletion/Knockout Studies

Experiments involving the removal of SASS6 function have been pivotal in understanding its necessity for centriole integrity and duplication. The data below is derived from studies on mouse embryonic stem cells (mESCs) where the *Sass6* gene was knocked out.

Parameter Measured	Wild-Type (WT) mESCs	Sass6 <sup>-/-</sup> mESCs	Reference
<b>Centrosome Integrity</b>			
% of cells with centrosomes	97 ± 7%	76 ± 9%	[3]
% of centrosomes with ≥2 centrioles	99 ± 2%	45 ± 8%	[3]
% of centrosomes with 1 centriole	1 ± 2%	46 ± 10%	[3]
% of centrosomes with 0 centrioles	0%	9 ± 4%	[3]
<b>Centriole Structure</b>			
% of normal-like centrioles	N/A	18%	[3]
% of abnormal centrioles	N/A	65%	[3]
% of thread-like structures	N/A	17%	[3]
<b>Recruitment of Centriolar Proteins</b>			
% of centrosomes with STIL	74 ± 6%	29 ± 8%	[2][3]
% of centrioles with normal CEP135	96 ± 3%	12 ± 8%	[3]
% of centrosomes with CEP97	95%	73%	[2]
<b>Ciliation Capacity</b>			
% of ciliated cells	11%	0%	[3]

## Quantitative Data from SASS6 Overexpression Studies

Conversely, overexpression of SASS6, particularly non-degradable mutants, often leads to centriole amplification and has been linked to other cellular phenotypes like increased ciliogenesis and cell invasion.

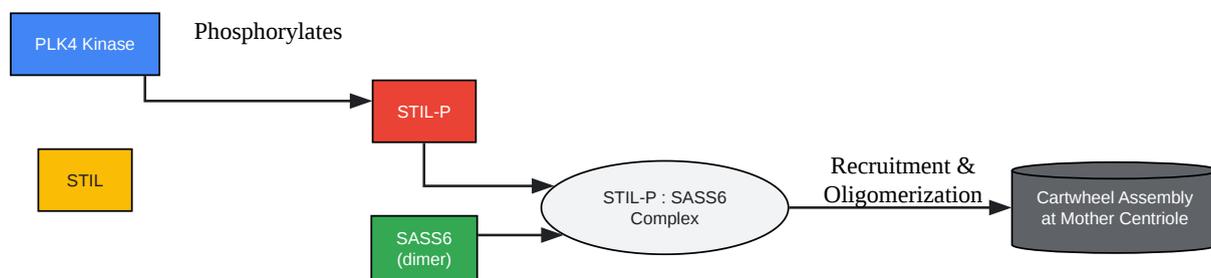
Cell Line & Condition	Parameter Measured	Control	SASS6-ND Expression	Reference
RPE-1 cells	% of ciliated cells	~25%	~60%	[8]
RPE-1 cells	Cilium Length (µm)	~2.5 µm	~4.0 µm	[8]
DMS273 lung cancer cells	Relative Invasion	1.0 (with shControl)	~0.1 (with shSASS6)	[8]

## Signaling and Regulatory Pathways

The function of SASS6 is tightly controlled by a network of proteins that regulate its recruitment, activity, and degradation. Key pathways are visualized below.

### Upstream Regulation: SASS6 Recruitment and Cartwheel Assembly

The master kinase PLK4 initiates centriole duplication. It phosphorylates STIL (the human ortholog of Ana2), which then forms a complex with SASS6 and recruits it to the mother centriole to begin cartwheel assembly.

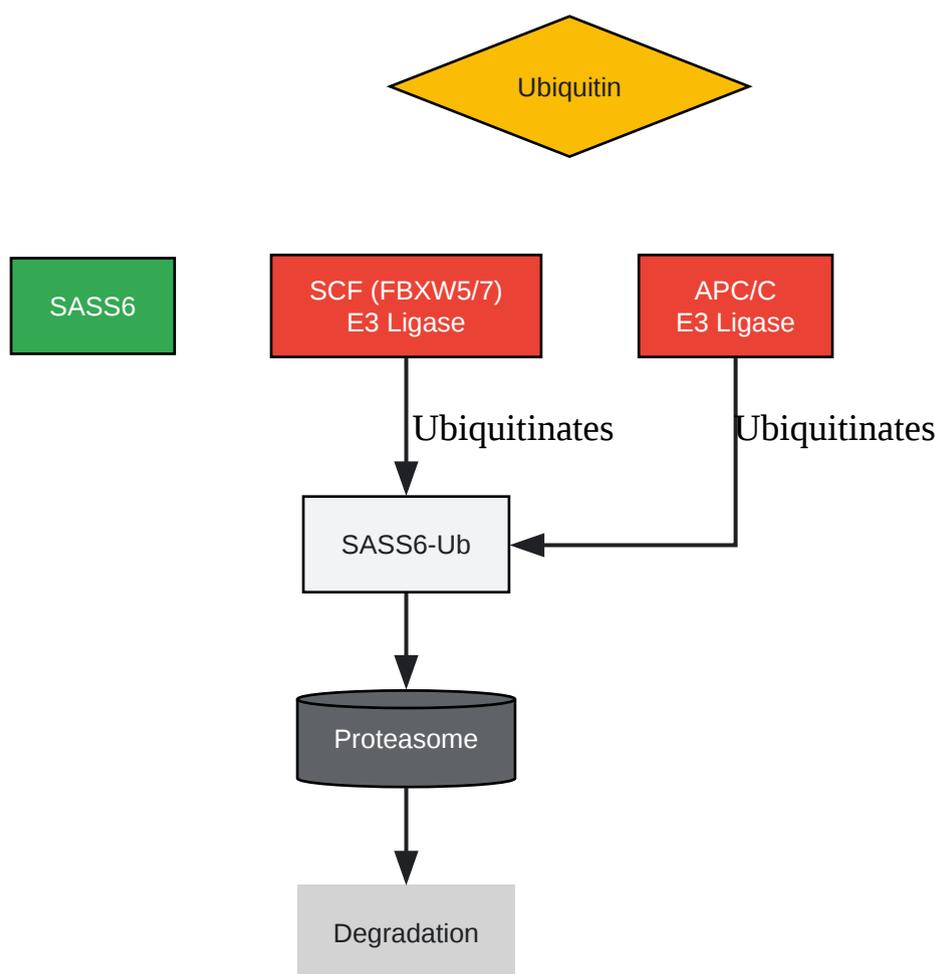


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SASS6 Recruitment and Cartwheel Initiation Pathway.

## Regulation by Protein Degradation

To prevent centriole re-duplication within the same cell cycle, SASS6 levels are strictly controlled via proteasomal degradation, mediated primarily by the SCFFBXW5/7 and Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligases.

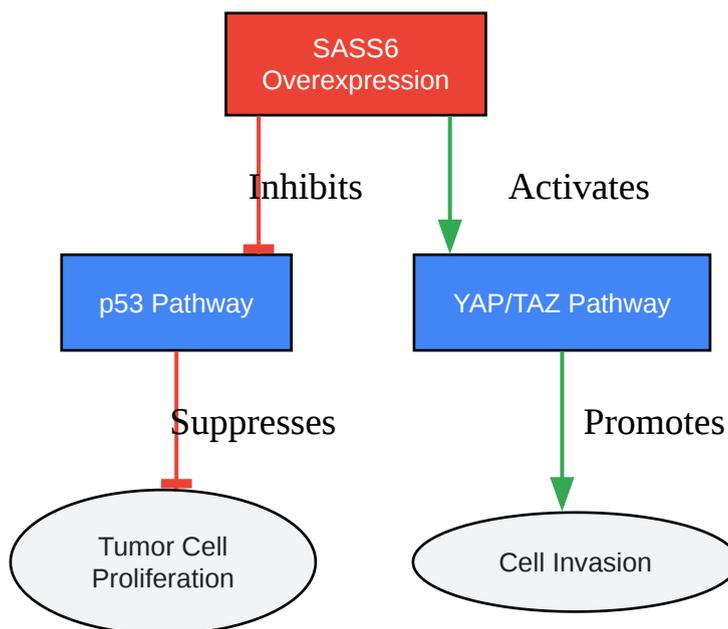


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SASS6 Protein Degradation Pathway.

## Involvement in Cancer-Related Signaling

Recent studies have linked the overexpression of SASS6, a common feature in many cancers, to the modulation of key cancer-related pathways, including the inhibition of the p53 tumor suppressor pathway and the activation of the pro-invasive YAP/TAZ pathway.[8]



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SASS6 Links to p53 and YAP/TAZ Pathways in Cancer.

## Experimental Protocols

Investigating the function of SASS6 requires a combination of genetic, cell biology, and biochemical techniques. Below are detailed methodologies for key experimental approaches.

### CRISPR/Cas9-Mediated Knockout of SASS6 in Human Cells

This protocol, adapted from Wang et al. (2015), describes the generation of stable SASS6 knockout cell lines.[9]

Workflow Diagram:



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Workflow for Generating SASS6 Knockout Cell Lines.

#### Methodology:

- **gRNA Design:** Design two or more single-guide RNAs (gRNAs) targeting the first or second exon of the SASS6 gene to ensure a frameshift mutation and early stop codon.
- **Vector Cloning:** Clone the designed gRNA sequences into a suitable expression vector that also contains a selection marker (e.g., puromycin resistance).
- **Transfection:** Co-transfect the gRNA plasmid(s) and a Cas9-expressing plasmid into the target human cell line (e.g., RPE-1 or U2OS) using a high-efficiency transfection reagent.
- **Selection:** 24-48 hours post-transfection, apply selection pressure (e.g., add puromycin to the culture medium) to eliminate non-transfected cells.
- **Single-Cell Cloning:** After selection, plate the surviving cells at a very low density (limiting dilution) in 96-well plates to isolate single cells and grow them into clonal populations.
- **Screening and Validation:**
  - **Genomic DNA Analysis:** For each clone, extract genomic DNA. Perform PCR using primers that flank the gRNA target site. Sequence the PCR products to confirm the presence of insertions or deletions (indels).
  - **Western Blotting:** Lyse cells from each potential knockout clone and perform a western blot using a validated SASS6 antibody to confirm the complete absence of the SASS6 protein.
  - **Immunofluorescence:** Fix and stain cells with a SASS6 antibody to confirm the absence of the protein at the centrosome.

## Ultrastructure Expansion Microscopy (U-ExM) for Centriole Analysis

This protocol allows for the nanoscale imaging of centriolar structures and protein localization using conventional confocal microscopy. It is based on methods described in Grzonka & Bazzi (2024).<sup>[2][3]</sup>

#### Methodology:

- Cell Culture: Grow cells on glass coverslips.
- Immunofluorescence Staining (Pre-Expansion):
  - Fix cells (e.g., with ice-cold methanol).
  - Permeabilize and block non-specific binding sites.
  - Incubate with primary antibodies against SASS6 and other centriolar markers (e.g., Acetylated-Tubulin, Centrin, STIL).
  - Incubate with fluorescently labeled secondary antibodies.
- Gel Embedding:
  - Incubate the stained coverslips with a gelling solution containing acrylamide and sodium acrylate.
  - Initiate polymerization by adding TEMED and APS. Allow the gel to form around the cells.
- Denaturation:
  - Digest the gel-embedded samples in a denaturation buffer containing SDS at 95°C. This homogenizes the mechanical properties of the sample.
- Expansion:
  - Carefully remove the gel from the coverslip and place it in a large volume of distilled water.
  - The gel will isotropically expand over several hours as the water is absorbed. Replace the water several times to ensure maximum expansion (typically ~4-fold).
- Imaging:
  - Mount the expanded gel on a glass-bottom dish.

- Image using a confocal microscope. The physical expansion of the sample allows for super-resolution imaging of centriolar structures.

## Conclusion and Future Directions

SASS6 is unequivocally a central player in centriole biogenesis. Its role in forming the cartwheel and establishing the organelle's iconic 9-fold symmetry is well-established. The pathways that regulate its function and its links to human disease are areas of active and fruitful investigation.

However, this guide highlights a critical knowledge gap: the functional significance of SASS6 isoforms. The existence of a shorter isoform with a distinct N-terminus raises important questions:

- Does isoform 2 have a different localization or binding affinity for interaction partners like STIL?
- Are the two isoforms expressed in a tissue-specific or cell-cycle-dependent manner?
- Could the ratio of isoform 1 to isoform 2 modulate centriole assembly or function?
- Do the isoforms have different roles in mother-centriole-dependent duplication versus de novo centriole formation?

Future research must be directed at answering these questions. The development of isoform-specific antibodies and knockout/rescue systems will be essential tools. Elucidating the distinct roles of SASS6 isoforms will not only deepen our fundamental understanding of centriole biology but may also uncover novel mechanisms of disease and provide more refined targets for therapeutic development.

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